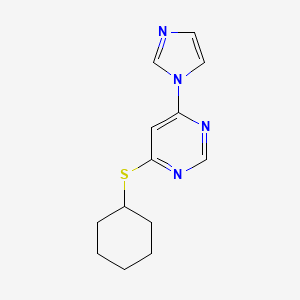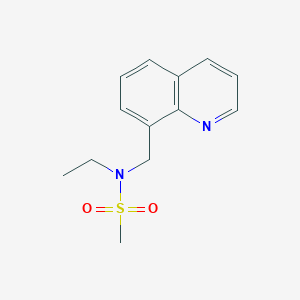![molecular formula C11H10F2N2 B7591795 1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole, also known as DPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPM is a pyrazole derivative that has been studied extensively for its pharmacological and biochemical properties.
Mécanisme D'action
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been shown to modulate the activity of various receptors such as GABA-A receptors and NMDA receptors. Additionally, this compound has been shown to block the activity of various ion channels such as voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, which is an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of AChE, which is an enzyme that plays a key role in the transmission of nerve impulses. In vivo studies have shown that this compound has antinociceptive and anti-inflammatory effects. This compound has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in various solvents such as ethanol, methanol, and DMSO. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, which can complicate the interpretation of experimental results. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole. One future direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another future direction is to investigate the potential of this compound as a herbicide and insecticide for agricultural applications. Additionally, future research could focus on the synthesis of new derivatives of this compound with improved pharmacological and biochemical properties. Overall, the research on this compound has the potential to lead to the development of new therapeutic agents and agricultural chemicals.
Méthodes De Synthèse
The synthesis of 1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole involves the reaction of 2,3-difluorobenzaldehyde with 4-methyl-1H-pyrazole in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 91-93°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In agriculture, this compound has been studied for its potential as a herbicide and insecticide. In material science, this compound has been investigated for its potential as a building block for the synthesis of various materials such as polymers and metal complexes.
Propriétés
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2/c1-8-5-14-15(6-8)7-9-3-2-4-10(12)11(9)13/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQSSUGSAHFXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)
![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)